N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide
Overview
Description
N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide is a chemical compound known for its role as a γ-secretase inhibitor. This compound is significant in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenz[b,d]azepine core: This is achieved through a series of cyclization reactions.
Introduction of the hydroxy-benzeneacetamide moiety: This step involves the coupling of the dibenz[b,d]azepine core with a hydroxy-benzeneacetamide derivative under specific reaction conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the synthetic route to maximize yield and purity. This includes:
Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale production.
Purification: Using techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide has several scientific research applications:
Chemistry: Used as a model compound to study γ-secretase inhibition.
Biology: Investigated for its effects on cellular processes involving γ-secretase.
Medicine: Explored as a potential therapeutic agent for treating Alzheimer’s disease by inhibiting the production of amyloid-beta peptides.
Industry: Utilized in the development of new pharmaceuticals targeting neurodegenerative diseases.
Mechanism of Action
The compound exerts its effects by inhibiting γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein (APP). By inhibiting γ-secretase, the compound reduces the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques in Alzheimer’s disease. The molecular targets include the components of the γ-secretase complex, and the pathways involved are related to amyloid precursor protein processing.
Comparison with Similar Compounds
Similar Compounds
LY411575: Another γ-secretase inhibitor with a similar structure.
DAPT: A well-known γ-secretase inhibitor used in research.
Semagacestat: A γ-secretase inhibitor that has been studied in clinical trials.
Uniqueness
N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide is unique due to its specific structure, which confers high potency and selectivity for γ-secretase inhibition. This makes it a valuable compound for studying the role of γ-secretase in neurodegenerative diseases and for developing potential therapeutic agents.
Properties
IUPAC Name |
(2R)-2-hydroxy-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-25-19-14-8-7-12-17(19)16-11-5-6-13-18(16)20(23(25)28)24-22(27)21(26)15-9-3-2-4-10-15/h2-14,20-21,26H,1H3,(H,24,27)/t20?,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWBCMJIHSHUEV-BPGUCPLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)NC(=O)C(C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)NC(=O)[C@@H](C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125449 | |
Record name | (αR)-N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-α-hydroxybenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246812-12-3 | |
Record name | (αR)-N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-α-hydroxybenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246812-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-α-hydroxybenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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